(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: is a complex organic compound characterized by its bromine and chlorine atoms on the pyridine ring, along with an imino group and a sulfanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone typically involves multi-step organic reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imino group can be oxidized to form an oxime.
Reduction: : The compound can be reduced to remove the halogens or modify the imino group.
Substitution: : The halogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may have potential biological activity, such as antimicrobial or antiviral properties.
Medicine: : It could be explored for its therapeutic potential in drug development.
Industry: : Its unique chemical properties may make it useful in various industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: can be compared with other similar compounds, such as (4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone . While both compounds share structural similarities, the presence of different substituents and functional groups can lead to distinct chemical properties and biological activities. The uniqueness of This compound
Properties
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2OS/c1-12(9,11)4-2-5(7)6(8)10-3-4/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBHFFRAPPCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC(=C(N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.